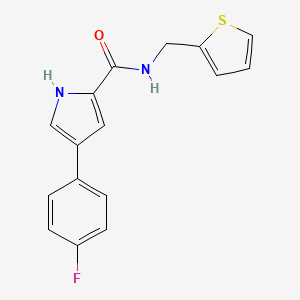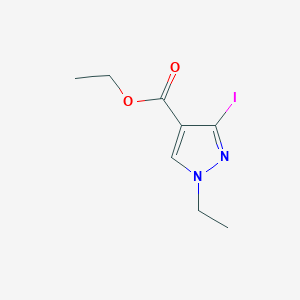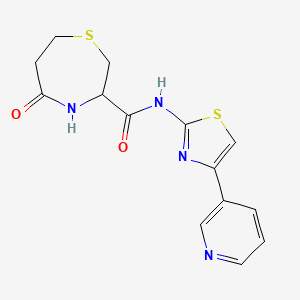![molecular formula C26H19N3O4 B2962154 (4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226436-40-3](/img/structure/B2962154.png)
(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is a part of a series of compounds that have been synthesized and evaluated for their in vitro anti-HIV-1 activity . The 4-oxo-4H-pyrido[1,2-a]pyrimidine is a substructure of more than 850 known biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a variety of methods. One such method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another method involves palladium-catalyzed C–H activation using oxygen as the terminal oxidant .Molecular Structure Analysis
The molecular structure of the compound is complex, with a layered structure where there are stacks of cations and anions formed by slipped π-stacking interactions . The druglikeness, ADMET properties, and predicted targets were investigated, and the observed results suggest that the compound may act as a carbonic anhydrase I inhibitor .Chemical Reactions Analysis
The compound has been involved in chemical reactions such as the Catalytic Photoredox C−H Arylation of 4‐Oxo‐4H‐pyrido[1,2‐a]pyrimidine . This method has a broad substrate scope and represents a metal-free alternative for the synthesis of 3-heteroaryl-substituted 4H-quinolizin-4-ones and azino- and azolo-fused pyrimidones with a bridgehead nitrogen atom .Applications De Recherche Scientifique
Chalcogenation in Organic Synthesis
This compound has been used in metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives. These derivatives are prominent in organic synthesis and have applications in pharmaceuticals, bioactive compounds, and polymer materials .
Antimicrobial Agents
Pyridopyrimidine-based fused heterocyclic compounds, which include the compound , have been utilized for the development of antimicrobial agents. These agents are effective against a variety of microbial infections .
Antitumor Activity
There is evidence that this compound has applications in antitumor activity. It has been used in the development of agents that exhibit anti-inflammatory, antimalarial, antifolate, and anticonvulsant properties, which are beneficial in cancer treatment .
Anti-HIV Activity
A series of derivatives containing this compound have been synthesized and evaluated for their in vitro anti-HIV-1 activity . This highlights its potential use in the treatment or management of HIV .
Supramolecular Chemistry
The compound has been investigated as a catalyst for the synthesis of related pyridopyrimidine derivatives using β-cyclodextrin. This application is significant in supramolecular chemistry for creating biodegradable and reusable catalysts .
Medicinal Chemistry and Catalysis
It serves as an important scaffold commonly used as building blocks for applications in medicinal chemistry, bioorganic chemistry, catalysis, and materials science due to its biological activity .
Mécanisme D'action
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the HIV-1 virus and is a key target for antiretroviral therapies .
Mode of Action
The compound interacts with the active site of the HIV-1 integrase. The keto oxygen atom at the position of C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the replication of the HIV-1 virus .
Biochemical Pathways
The compound affects the HIV-1 life cycle by inhibiting the integrase enzyme . The HIV-1 life cycle includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integrase, the compound prevents the integration step, which is crucial for the replication of the virus .
Pharmacokinetics
It has been shown that the compound has no significant cytotoxicity at a concentration of 100 μm . This suggests that the compound may have good bioavailability and could potentially be developed into a therapeutic agent .
Result of Action
The result of the compound’s action is the inhibition of the HIV-1 virus replication . This is achieved by preventing the integration of the viral genome into the host cell’s DNA, which is a crucial step in the HIV-1 life cycle .
Propriétés
IUPAC Name |
(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c1-17-7-6-8-19(13-17)29-15-22(20-9-2-3-10-21(20)25(29)31)26(32)33-16-18-14-24(30)28-12-5-4-11-23(28)27-18/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXCEROMDGZSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3-Chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2962072.png)
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2962073.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B2962075.png)
![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2962076.png)

![Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2962079.png)
![Ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate](/img/structure/B2962081.png)
![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)



![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2962092.png)